2-Bromo-6-methoxy-4-nitroaniline
Overview
Description
2-Bromo-6-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring bromine, methoxy, and nitro functional groups
Mechanism of Action
Target of Action
2-Bromo-6-methoxy-4-nitroaniline is a biochemical used in proteomics research It’s known that nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals .
Mode of Action
The synthesis of similar compounds involves a series of reactions including nitration, conversion of the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring .
Biochemical Pathways
As a nitroaniline compound, it may participate in various organic reactions such as coupling, condensation, and nucleophilic substitution .
Pharmacokinetics
Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Result of Action
Nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals, suggesting that they may have a wide range of potential effects depending on the specific context of their use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methoxy-4-nitroaniline, undergoes nitration to introduce the nitro group.
Bromination: The nitrated compound is then subjected to bromination using N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction mixture is stirred for two hours, followed by dilution with ethyl acetate, washing with saturated saline, and drying with anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-nitroaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like sulfuric acid and nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used with hydrogen gas.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Major Products
Reduction: The major product is 2-amino-6-methoxy-4-nitroaniline.
Nucleophilic Substitution: The major products depend on the nucleophile used, such as 2-methoxy-4-nitroaniline derivatives.
Scientific Research Applications
2-Bromo-6-methoxy-4-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxy-6-nitroaniline: Similar in structure but with different substitution patterns.
2-Bromo-6-methyl-4-nitroaniline: Similar but with a methyl group instead of a methoxy group.
Uniqueness
2-Bromo-6-methoxy-4-nitroaniline is unique due to the specific combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-6-methoxy-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWEPIKPMUYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427771 | |
Record name | 2-bromo-6-methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-66-9 | |
Record name | 2-bromo-6-methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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